(S)-phenyl(pyridin-2-yl)methanamine
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Overview
Description
(S)-phenyl(pyridin-2-yl)methanamine is a chiral amine compound characterized by the presence of a pyridine ring and a phenyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-phenyl(pyridin-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyridine and benzylamine.
Grignard Reaction: A Grignard reagent is prepared by reacting 2-bromopyridine with magnesium in anhydrous ether. This reagent is then reacted with benzylamine to form the desired product.
Chiral Resolution: The racemic mixture obtained from the Grignard reaction is subjected to chiral resolution using chiral acids or chromatography techniques to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate a precursor compound.
Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer in a racemic mixture to a different compound, which can then be separated.
Chemical Reactions Analysis
Types of Reactions
(S)-phenyl(pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-phenyl(pyridin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-phenyl(pyridin-2-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways by acting as an agonist or antagonist, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-(2-Pyridyl)phenylmethanamine: The enantiomer of (S)-phenyl(pyridin-2-yl)methanamine, with similar but distinct biological activities.
2-Pyridylmethylamine: Lacks the phenyl group, resulting in different chemical and biological properties.
Phenylmethanamine: Lacks the pyridine ring, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature and the presence of both pyridine and phenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
(S)-phenyl(pyridin-2-yl)methanamine |
InChI |
InChI=1S/C12H12N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H,13H2/t12-/m0/s1 |
InChI Key |
BAEZXIOBOOEPOS-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=CC=N2)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)N |
Origin of Product |
United States |
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